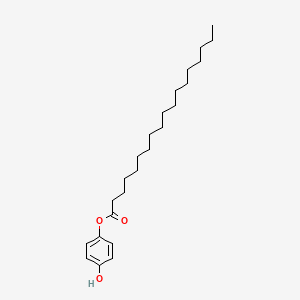
Octadecanoic acid, 4-hydroxyphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl octadecanoate, is an ester derived from octadecanoic acid (stearic acid) and 4-hydroxyphenol (hydroquinone). This compound is part of a broader class of esters, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 4-hydroxyphenyl ester typically involves the esterification reaction between octadecanoic acid and 4-hydroxyphenol. This reaction can be catalyzed by acidic catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
Octadecanoic acid, 4-hydroxyphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 4-hydroxyphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Octadecanoic acid and 4-hydroxyphenol.
Reduction: Octadecanol and 4-hydroxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Octadecanoic acid, 4-hydroxyphenyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its favorable physical and chemical properties.
作用機序
The mechanism of action of octadecanoic acid, 4-hydroxyphenyl ester involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing octadecanoic acid and 4-hydroxyphenol, which can then exert their respective biological effects. Octadecanoic acid is known to interact with lipid membranes, while 4-hydroxyphenol can act as an antioxidant by scavenging free radicals.
類似化合物との比較
Similar Compounds
Octadecanoic acid, 4-nitrophenyl ester: Similar in structure but contains a nitro group instead of a hydroxyl group.
Hexadecanoic acid, 4-hydroxyphenyl ester: Similar ester but derived from hexadecanoic acid (palmitic acid) instead of octadecanoic acid.
Octadecanoic acid, 4-methoxyphenyl ester: Similar ester but contains a methoxy group instead of a hydroxyl group.
Uniqueness
Octadecanoic acid, 4-hydroxyphenyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications compared to its analogs.
特性
| 83791-09-7 | |
分子式 |
C24H40O3 |
分子量 |
376.6 g/mol |
IUPAC名 |
(4-hydroxyphenyl) octadecanoate |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-23-20-18-22(25)19-21-23/h18-21,25H,2-17H2,1H3 |
InChIキー |
JHWBCIGUQCXQFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


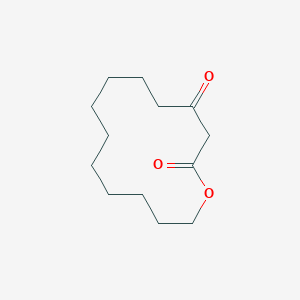
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/no-structure.png)
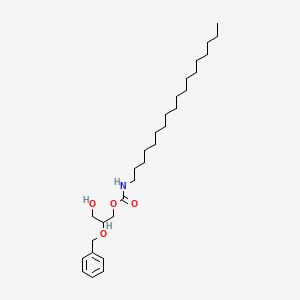

![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
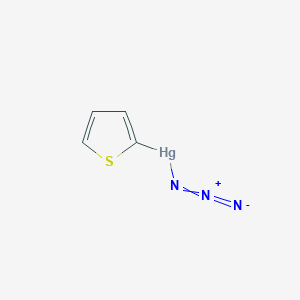
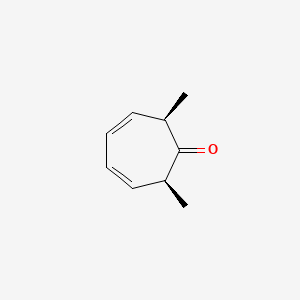
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
